![molecular formula C29H31ClO4 B14267168 3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate CAS No. 138779-15-4](/img/structure/B14267168.png)
3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate is an organic compound that belongs to the class of aromatic esters This compound features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring, a propylbenzoyl ester linkage, and a hexylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 3-chloro-4-hydroxybenzoic acid, which is then esterified with 4-propylbenzoyl chloride under acidic conditions to form the intermediate ester. This intermediate is subsequently reacted with 4-hexylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the phenyl ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Ester Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Phenol Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Formed from ester hydrolysis.
Quinones and Hydroquinones: Formed from oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate involves its interaction with specific molecular targets and pathways. The chloro group and ester linkages play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: A precursor in the synthesis of the target compound.
4-Propylbenzoic acid: Another precursor used in the synthesis.
4-Hexylbenzoic acid: A related compound with similar structural features.
Uniqueness
3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate is unique due to its combination of functional groups and structural complexityThe presence of both chloro and ester groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
138779-15-4 |
|---|---|
Fórmula molecular |
C29H31ClO4 |
Peso molecular |
479.0 g/mol |
Nombre IUPAC |
[2-chloro-4-(4-hexylbenzoyl)oxyphenyl] 4-propylbenzoate |
InChI |
InChI=1S/C29H31ClO4/c1-3-5-6-7-9-22-12-16-23(17-13-22)28(31)33-25-18-19-27(26(30)20-25)34-29(32)24-14-10-21(8-4-2)11-15-24/h10-20H,3-9H2,1-2H3 |
Clave InChI |
BTUKQBUPYJPCRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


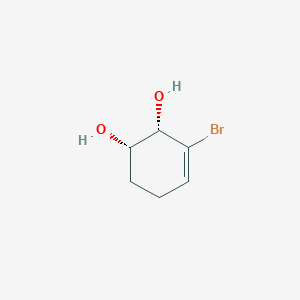
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
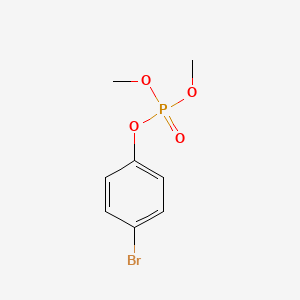
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
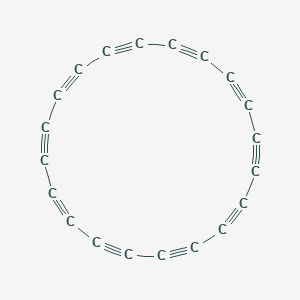
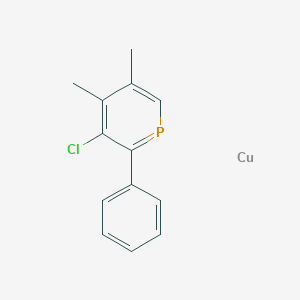
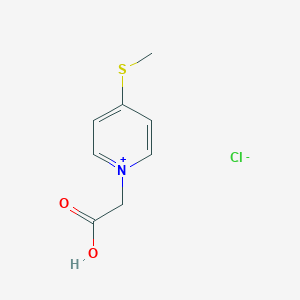
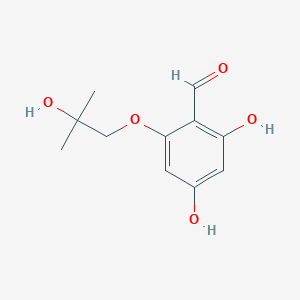
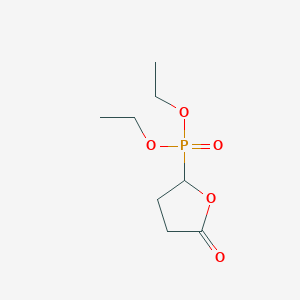

![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
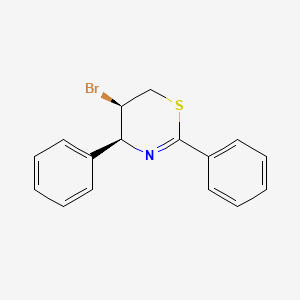

![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
